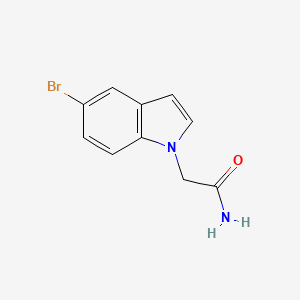

2-(5-bromo-1H-indol-1-yl)acetamide

Vue d'ensemble

Description

2-(5-bromo-1H-indol-3-yl)acetamide is a chemical compound with the CAS Number: 196081-79-5 . It has a molecular weight of 253.1 and its IUPAC name is 2-(5-bromo-1H-indol-3-yl)acetamide . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 2-(5-bromo-1H-indol-3-yl)acetamide involves refluxing the nitrile in t-BuOH containing finely powdered 85% KOH . The reaction mixture is then cooled to room temperature, diluted with water, and acidified with 1 N HCl . The resulting suspension is filtered at the vacuum and the filter cake is washed with water then dried in vacuo .Molecular Structure Analysis

The InChI code for 2-(5-bromo-1H-indol-3-yl)acetamide is 1S/C10H9BrN2O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(12)14/h1-2,4-5,13H,3H2,(H2,12,14) . The InChI key is DVPBWLLOGOINDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(5-bromo-1H-indol-3-yl)acetamide is a solid compound . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis and Characterization : Duranti et al. (1992) detailed the synthesis and characterization of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide, also known as 2-bromomelatonin. They demonstrated its potent agonist properties in physiological studies and noted its enhanced activity in inhibiting cortical neuron firing activity, suggesting applications in neuroscience research (Duranti et al., 1992).

Therapeutic Applications : Rubab et al. (2015) synthesized a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which exhibited antibacterial activity and enzyme inhibition potential. These findings suggest potential applications in developing new therapeutic agents (Rubab et al., 2015).

Anti-inflammatory Drug Design : Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and conducted molecular docking analysis to confirm its anti-inflammatory activity. This research provides a basis for the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antiplasmodial Properties : Mphahlele et al. (2017) explored the antiplasmodial properties of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, revealing their potential in treating malaria (Mphahlele et al., 2017).

- (1H-Indol-3-yl)-2-Thioxopyridine Derivatives, highlighting their antimicrobial and GST enzyme activity, thus offering insights into new antimicrobial agents (Attaby et al., 2007).

Bronsted Acid-Assisted Cyclization : Aksenov et al. (2020) developed a Bronsted-acid mediated cascade process to synthesize 2-(1H-indol-2-yl)acetamides, opening new avenues in medicinal chemistry for assembling various isotryptamine derivatives (Aksenov et al., 2020).

Antimicrobial Activity and Antioxidant Properties : Naraboli and Biradar (2017) synthesized and characterized new indole derivatives bearing benzimidazole/benzothiazole moiety. They evaluated these compounds for antimicrobial activity and antioxidant properties, highlighting their potential as therapeutic agents (Naraboli & Biradar, 2017).

Cytotoxic Agents : Modi et al. (2011) synthesized novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity, suggesting potential applications in cancer treatment (Modi et al., 2011).

Antimicrobial Activity : Mageed et al. (2021) investigated the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, indicating their potential as antimicrobial agents (Mageed et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-(5-bromoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-5H,6H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDKQXJXRSDRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)N)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4104409.png)

![2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104431.png)

![2-bromo-N-{5-[(4-{[(2-fluorophenyl)amino]carbonyl}benzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4104434.png)

![5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104436.png)

![N-cyclopentyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4104437.png)

![3-(4-bromophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4104460.png)

![N-(4-nitrophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4104473.png)

![N~1~-(2-methoxy-4-nitrophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4104487.png)